1,2-Dibromobutane
Overview
Description
1,2-Dibromobutane is a dense colorless liquid . Its molecular formula is C2H5CH (Br)CH2Br and it has a molecular weight of 215.91 .
Synthesis Analysis
1,2-Dibromobutane can be synthesized by dibromination, a process that involves the combination of DMSO and oxalyl bromide. This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of 1,2-Dibromobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis
In an oxidative bromination of alkenes to 1,2-dibromo alkanes with HBr, dimethyl sulfoxide serves as the oxidant as well as cosolvent .Physical And Chemical Properties Analysis
1,2-Dibromobutane is a liquid at room temperature. It has a refractive index of n20/D 1.5141 (lit.) and a density of 1.789 g/mL at 25 °C (lit.) .Scientific Research Applications
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Thermophysical Property Research
- Summary of Application : 1,2-Dibromobutane is often used in research related to its thermophysical properties . The National Institute of Standards and Technology (NIST) has critically evaluated data related to various properties of this compound .
- Methods of Application : The compound is studied under various conditions of temperature and pressure to determine properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and more .
- Results or Outcomes : The data obtained from these studies are used to understand the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications .
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Chemical Synthesis
- Summary of Application : 1,2-Dibromobutane is used in chemical synthesis . It can act as a reagent in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction in which 1,2-Dibromobutane is being used .
- Results or Outcomes : The outcomes of these reactions would vary based on the specific reaction and the other reagents used .
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Gas Chromatography
- Summary of Application : 1,2-Dibromobutane can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : In gas chromatography, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material (stationary phase). Different components in the sample are carried through the tube at different rates due to differences in their partitioning behavior between the mobile gas phase and the stationary phase .
- Results or Outcomes : The results of gas chromatography can be used to determine the relative amounts of different components in a sample .
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Metabolism Research
- Summary of Application : 1,2-Dibromobutane has been used in research to investigate the metabolism of halopropanes .
- Methods of Application : This involves studying how the compound is broken down in the body, and what byproducts are produced .
- Results or Outcomes : The results of this research can provide valuable information about how the body processes this compound, which can be useful in understanding its potential effects on human health .
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Process Simulators
- Summary of Application : 1,2-Dibromobutane can be used in process simulators, such as Aspen Plus .
- Methods of Application : Process simulators are software tools used in chemical engineering to simulate the operation of a chemical process . They use mathematical models to replicate the physical and chemical processes that occur in a plant .
- Results or Outcomes : The results of these simulations can be used to optimize the design and operation of chemical plants .
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Thermal Cracking Kinetics
- Summary of Application : 1,2-Dibromobutane can be used in research related to thermal cracking kinetics .
- Methods of Application : Thermal cracking is a process in which a chemical compound is broken down into smaller compounds due to the application of heat . The kinetics of this process can be studied using various experimental and computational methods .
- Results or Outcomes : The results of this research can provide valuable information about the behavior of the compound under high-temperature conditions .
Safety And Hazards
Future Directions
The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions . These reactions can be combined into a multi-step synthesis for the construction of a designated compound from a specified starting material .
properties
IUPAC Name |
1,2-dibromobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870592 | |
Record name | Butane, 1,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Butylene dibromide | |
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URL | https://haz-map.com/Agents/19205 | |
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Vapor Pressure |
3.1 [mmHg] | |
Record name | alpha-Butylene dibromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19205 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Dibromobutane | |
CAS RN |
533-98-2 | |
Record name | 1,2-Dibromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Butylene dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |
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Record name | 1,2-DIBROMOBUTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |
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Record name | Butane, 1,2-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-DIBROMOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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